2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide
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Overview
Description
2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound that features a benzo[d]isoxazole ring and a furan-pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]isoxazole ring, followed by the introduction of the furan-pyridine moiety through a series of coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d]isoxazole ring or the furan-pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by the addition of nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The benzo[d]isoxazole ring and furan-pyridine moiety can interact with enzymes or receptors, leading to modulation of biological activities. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]isoxazole derivatives: Compounds with similar benzo[d]isoxazole rings but different substituents.
Furan-pyridine derivatives: Compounds with furan and pyridine moieties but different linkages or additional functional groups.
Uniqueness
2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide is unique due to the combination of the benzo[d]isoxazole ring and the furan-pyridine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-18(11-15-14-6-1-2-7-16(14)25-22-15)21-12-13-5-3-9-20-19(13)17-8-4-10-24-17/h1-10H,11-12H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOONYMIDODRWSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=C(N=CC=C3)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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